Cas no 162607-18-3 ((5-chlorothiophen-2-yl)boronic acid)

(5-Chlorothiophen-2-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl compounds. Its 5-chloro substitution enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for pharmaceutical and agrochemical applications. The thiophene backbone contributes to its stability and compatibility with diverse reaction conditions. This compound is particularly useful in constructing sulfur-containing heterocycles, which are prevalent in bioactive molecules. High purity grades ensure consistent performance in demanding synthetic workflows. Proper handling under inert conditions is recommended to preserve its reactivity. Storage at low temperatures in a dry environment is advised to maintain stability over time.
(5-chlorothiophen-2-yl)boronic acid structure
162607-18-3 structure
商品名:(5-chlorothiophen-2-yl)boronic acid
CAS番号:162607-18-3
MF:C4H4BClO2S
メガワット:162.4024
MDL:MFCD00236030
CID:65658
PubChem ID:2734324

(5-chlorothiophen-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-thienylboronic acid
    • 5-Chlorothiophene-2-boronic acid
    • 5-Chloro-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
    • (5-Chlorothiophen-2-yl)boronic acid
    • 5-Chloro-2-thiopheneboronic Acid
    • TIMTEC-BB SBB003942
    • RARECHEM AH PB 0160
    • 5-Chlorothiophene-2-Boronic
    • 5-CHLOROTHIOPHEN-2-BORONIC ACID
    • 5-Chlorothiophene-2-boronic acid, 97+%
    • 5-Chloro-2-thiopheneboronic Acid (contains varying amounts
    • 5-chlorothiophen-2-ylboronic acid
    • 5-chlorothiphene 2-boronic acid
    • (5-chloro-2-thienyl)boronic acid
    • (5-Chlorothiophen-2-Yl)Boranediol
    • Boronic acid, (5-chloro-2-thienyl)-
    • 5-Chlorothiophene-2-boronicacid
    • 5-chloro-thiophen-2-yl-boronic acid
    • PubChem1799
    • Z1203161835
    • CHEMBL142592
    • 5-chloro-2-thiophenylboronic acid
    • AC-16385
    • (5-chlorothiophen-2-yl)boronicAcid
    • NCGC00092005-02
    • 162607-18-3
    • 2-chloro-5-thio-pheneboronic acid
    • BDBM50067891
    • PS-9641
    • FT-0620340
    • 5-chlorothiphene-2-boronic acid
    • J-501577
    • 5-chloro-thiophen-2-boronic acid
    • AB05338
    • JFCLNCVCDFUJPO-UHFFFAOYSA-
    • 5-Chloro-2-thiopheneboronic Acid, (contains varying amounts of Anhydride)
    • CS-W016108
    • SCHEMBL9155
    • 5-chlorothiophen-2-yl boronic acid
    • 2-chlorothiophene-5-boronic acid
    • FT-0645888
    • JFCLNCVCDFUJPO-UHFFFAOYSA-N
    • C2066
    • DTXSID00370215
    • AM86069
    • SY015575
    • AC-33490
    • NCGC00092005-01
    • A3615
    • MFCD00236030
    • 5-chloro-thiophene-2-boronic acid
    • InChI=1/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
    • EN300-140799
    • 5-chlorothien-2-yl boronic acid
    • AKOS006222735
    • (5-chlorothiophen-2-yl)boronic acid
    • MDL: MFCD00236030
    • インチ: 1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
    • InChIKey: JFCLNCVCDFUJPO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C([H])=C(B(O[H])O[H])S1
    • BRN: 8478804

計算された属性

  • せいみつぶんしりょう: 161.97100
  • どういたいしつりょう: 161.971
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 68.7

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.5
  • ゆうかいてん: 136-140 °C (lit.)
  • ふってん: 320.9 ºC at 760 mmHg
  • フラッシュポイント: 147.9 ºC
  • 屈折率: 1.585
  • PSA: 68.70000
  • LogP: 0.08130
  • ようかいせい: 水に溶けない

(5-chlorothiophen-2-yl)boronic acid セキュリティ情報

(5-chlorothiophen-2-yl)boronic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-chlorothiophen-2-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-140799-10.0g
(5-chlorothiophen-2-yl)boronic acid
162607-18-3 94%
10.0g
$85.0 2023-02-15
Chemenu
CM135601-10g
5-Chlorothiophene-2-boronic acid
162607-18-3 95%+
10g
$64 2023-02-17
TRC
C428058-500mg
5-Chlorothiophene-2-boronic Acid
162607-18-3
500mg
$87.00 2023-05-18
eNovation Chemicals LLC
D503384-100g
5-Chlorothiophene-2-boronic acid
162607-18-3 95%
100g
$260 2024-05-24
eNovation Chemicals LLC
D962361-500g
5-Chlorothiophene-2-boronic acid
162607-18-3 97%
500g
$1200 2024-06-05
AK Scientific
AMTB799-1g
5-Chlorothiophene-2-boronic acid
162607-18-3 97%
1g
$30 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022956-25g
5-Chloro-2-thienylboronic acid
162607-18-3 95%
25g
¥876 2023-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD2215-1g
(5-Chlorothiophen-2-yl)boronic acid
162607-18-3 98%
1g
¥84.0 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY015575-5g
5-Chloro-2-thienylboronic Acid
162607-18-3 ≥95%
5g
¥114.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY015575-10g
5-Chloro-2-thienylboronic Acid
162607-18-3 ≥95%
10g
¥225.00 2024-07-09

(5-chlorothiophen-2-yl)boronic acid 関連文献

(5-chlorothiophen-2-yl)boronic acidに関する追加情報

Introduction to (5-chlorothiophen-2-yl)boronic Acid (CAS No. 162607-18-3)

(5-chlorothiophen-2-yl)boronic acid is a significant compound in the realm of organic synthesis and pharmaceutical development, characterized by its molecular structure and unique chemical properties. With a CAS number of 162607-18-3, this boronic acid derivative has garnered attention for its utility in various synthetic transformations, particularly in cross-coupling reactions that are pivotal in the synthesis of complex molecules.

The compound belongs to the class of boronic acids, which are well-known for their role as versatile intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, enabling the formation of intricate organic structures. The presence of a chlorine substituent on the thiophene ring in (5-chlorothiophen-2-yl)boronic acid introduces additional reactivity, making it a valuable building block for medicinal chemists and materials scientists.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their broad applicability in drug discovery and development. The unique electronic properties of boron-containing compounds allow for fine-tuning of molecular interactions, which is crucial for designing molecules with high selectivity and efficacy. (5-chlorothiophen-2-yl)boronic acid, with its specific substitution pattern, has been explored in several innovative synthetic strategies that highlight its potential.

One notable area of research involves the use of (5-chlorothiophen-2-yl)boronic acid in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating biaryl compounds, which are prevalent motifs in many pharmacologically active molecules. The ability to introduce this boronic acid derivative into synthetic pathways allows for the rapid construction of complex scaffolds, facilitating the discovery of new drugs targeting various diseases.

The compound's reactivity also makes it a valuable tool in materials science. Researchers have leveraged (5-chlorothiophen-2-yl)boronic acid to develop advanced materials with tailored properties. For example, its incorporation into polymers and coatings has led to the creation of materials with enhanced durability and functionality. These advancements underscore the compound's versatility beyond traditional pharmaceutical applications.

Recent advancements in synthetic methodologies have further expanded the utility of (5-chlorothiophen-2-yl)boronic acid. Techniques such as flow chemistry and photoredox catalysis have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations are critical in aligning with global efforts to promote green chemistry principles.

The role of computational chemistry in optimizing reactions involving (5-chlorothiophen-2-yl)boronic acid cannot be overstated. Molecular modeling and density functional theory (DFT) calculations have provided insights into reaction mechanisms, allowing chemists to design more efficient synthetic strategies. This computational approach complements experimental work, leading to faster discovery cycles and more robust methodologies.

In conclusion, (5-chlorothiophen-2-yl)boronic acid (CAS No. 162607-18-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it an indispensable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to evolve, the applications of this compound are expected to expand, driving further innovation and discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:162607-18-3)(5-chlorothiophen-2-yl)boronic acid
A3615
清らかである:99%/99%
はかる:25g/100g
価格 ($):247.0/710.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:162607-18-3)5-Chlorothiophene-2-boronic acid
2469329
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ